molecular formula C14H22BrN3O2 B1375546 tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate CAS No. 1401304-41-3

tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate

Cat. No.: B1375546
CAS No.: 1401304-41-3
M. Wt: 344.25 g/mol
InChI Key: GYNTUHVZUOTCGM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The compound tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate is systematically classified under the Chemical Abstracts Service registry number 1401304-41-3. The International Union of Pure and Applied Chemistry nomenclature designates this molecule as this compound, reflecting its complex multi-ring architecture. Alternative systematic names include 2-Methyl-2-propanyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-1-piperidinecarboxylate and 1-Piperidinecarboxylic acid, 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)-, 1,1-dimethylethyl ester.

The molecular formula C14H22BrN3O2 indicates the presence of fourteen carbon atoms, twenty-two hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms. The molecular weight is calculated as 344.25 grams per mole, placing this compound in the medium molecular weight range typical of pharmaceutical intermediates and bioactive molecules. The compound belongs to the chemical class of piperidine derivatives, specifically those featuring pyrazole substituents, which are known for their diverse biological activities and synthetic utility.

The structural classification reveals three distinct functional domains: the tert-butyl carboxylate protecting group, the six-membered saturated piperidine ring, and the five-membered aromatic pyrazole ring bearing both methyl and bromo substituents. This combination creates a molecule with unique electronic and steric properties that influence its chemical reactivity and biological interactions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides crucial structural confirmation and detailed information about the molecular architecture. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering insights into the connectivity and spatial arrangement of atoms within the molecule.

Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts corresponding to the various proton environments within the molecule. The tert-butyl group typically appears as a singlet around 1.4-1.5 parts per million, representing nine equivalent protons. The piperidine ring protons exhibit complex multipicity patterns due to their different chemical environments and coupling interactions, with signals appearing in the 1.5-4.5 parts per million region. The pyrazole ring proton displays a distinctive downfield chemical shift, typically observed around 7-8 parts per million, consistent with aromatic proton character.

The methyl group attached to the pyrazole nitrogen appears as a characteristic singlet, usually observed around 3.5-4.0 parts per million, distinguishing it from aliphatic methyl groups due to the electron-withdrawing effect of the nitrogen atom. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the carbonyl carbon of the carboxylate group appearing around 155-160 parts per million, and the aromatic carbon atoms of the pyrazole ring exhibiting chemical shifts in the 100-150 parts per million range.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 344, corresponding to the molecular weight of the compound. The fragmentation pattern typically shows loss of the tert-butyl group (mass 57) and subsequent fragmentations of the piperidine and pyrazole moieties. The presence of bromine creates a characteristic isotope pattern with peaks separated by two mass units, providing definitive confirmation of the halogen substitution.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The carbonyl stretch of the carboxylate group appears around 1700-1750 inverse centimeters, while the carbon-nitrogen and carbon-carbon stretching vibrations of the aromatic pyrazole ring are observed in the 1400-1600 inverse centimeters region.

Crystallographic Data and Conformational Analysis

While specific crystallographic data for this compound is limited in the available literature, conformational analysis can be informed by related piperidine-pyrazole systems. Studies of structurally similar compounds, such as tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, provide valuable insights into the conformational preferences of this class of molecules.

Research on related compounds indicates that the piperidine ring typically adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings. The pyrazole ring, being aromatic, maintains planarity, but its orientation relative to the piperidine ring is influenced by steric and electronic factors. In the related compound tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, crystallographic analysis revealed that the pyrazole ring forms a dihedral angle of 33.4 degrees with the approximate mirror plane of the piperidine ring.

The presence of the bromine substituent at the 4-position of the pyrazole ring introduces additional steric bulk and electronic effects that influence the overall molecular conformation. The bromine atom, being significantly larger than hydrogen, creates steric interactions that may affect the preferred orientation of the pyrazole ring relative to the piperidine moiety. Additionally, the electron-withdrawing nature of bromine influences the electronic density distribution within the pyrazole ring, potentially affecting intermolecular interactions in the solid state.

The tert-butyl carboxylate group typically adopts an orientation that minimizes steric clashes with other parts of the molecule while maintaining the planar geometry around the carbonyl carbon. The bulky tert-butyl group serves as an effective protecting group and influences the overall molecular shape and crystal packing arrangements.

Conformational flexibility is primarily associated with the rotation around the carbon-carbon bond connecting the piperidine and pyrazole rings, as well as the rotation around the carbon-nitrogen bond connecting the piperidine ring to the carboxylate group. These rotational degrees of freedom allow the molecule to adopt multiple low-energy conformations, which may be important for its biological activity and chemical reactivity.

Computational Modeling of Electronic and Steric Properties

Computational modeling provides detailed insights into the electronic structure and steric properties of this compound that complement experimental characterization methods. Theoretical calculations reveal important molecular properties including electronic distribution, molecular electrostatic potential, and energetic parameters that govern chemical behavior.

The calculated logarithm of the octanol-water partition coefficient (LogP) value of 2.69 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics. This property is particularly relevant for pharmaceutical applications, as it influences the compound's ability to cross biological membranes and reach target sites. The calculated density of 1.4 ± 0.1 grams per cubic centimeter reflects the molecular packing efficiency and provides insights into intermolecular interactions in the condensed phase.

Thermodynamic properties calculated through computational methods include the predicted boiling point of 411.3 ± 45.0 degrees Celsius at 760 millimeters of mercury pressure, indicating significant thermal stability. The calculated flash point of 202.6 ± 28.7 degrees Celsius suggests moderate volatility under standard conditions. These thermal properties are influenced by the molecular weight, intermolecular forces, and structural rigidity imposed by the aromatic pyrazole ring and the hydrogen bonding capabilities of the carboxylate group.

Electronic structure calculations reveal the distribution of electron density throughout the molecule, highlighting regions of high and low electron density that influence chemical reactivity. The bromine substituent on the pyrazole ring acts as an electron-withdrawing group, creating a partial positive charge on the adjacent carbon atoms and affecting the overall electronic character of the aromatic system. This electronic perturbation influences both the chemical reactivity of the pyrazole ring and the conformational preferences of the entire molecule.

Steric analysis through computational modeling identifies potential sites of steric hindrance and favorable binding conformations. The bulky tert-butyl group creates a significant steric barrier that protects the carboxylate functionality from unwanted chemical reactions while also influencing the overall molecular shape. The bromine atom at the 4-position of the pyrazole ring introduces additional steric bulk that may direct selective chemical transformations and influence molecular recognition events.

Molecular orbital calculations provide insights into the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which govern the compound's electronic excitation properties and chemical reactivity patterns. The presence of nitrogen atoms in both the piperidine and pyrazole rings creates lone pair orbitals that can participate in hydrogen bonding and coordinate bond formation, expanding the compound's potential interaction profile.

Property Calculated Value Units
Molecular Weight 344.25 g/mol
LogP 2.69 dimensionless
Density 1.4 ± 0.1 g/cm³
Boiling Point 411.3 ± 45.0 °C
Flash Point 202.6 ± 28.7 °C
Exact Mass 343.089539 Da
Refractive Index 1.587 dimensionless

The computational analysis also reveals important information about the molecular electrostatic potential surface, which maps regions of positive and negative charge distribution. This information is crucial for understanding potential binding sites and intermolecular interaction patterns. The nitrogen atoms in the pyrazole ring exhibit partial negative charges that can serve as hydrogen bond acceptors, while the hydrogen atoms attached to carbon atoms exhibit partial positive charges.

Properties

IUPAC Name

tert-butyl 3-(4-bromo-2-methylpyrazol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrN3O2/c1-14(2,3)20-13(19)18-7-5-6-10(9-18)12-11(15)8-16-17(12)4/h8,10H,5-7,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNTUHVZUOTCGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=C(C=NN2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Key Areas of Focus:

  • Antitumor Activity: Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of the piperidine moiety may enhance this activity by improving solubility and bioavailability.

Neuropharmacology

The compound's structural features suggest potential use in neuropharmacology. Piperidine derivatives have been shown to interact with neurotransmitter systems, which could lead to the development of new treatments for neurological disorders.

Mechanism of Action:

  • The compound may act as a modulator of GABAergic and dopaminergic pathways, which are critical in managing conditions such as anxiety and depression.

Agrochemical Development

Research into agrochemicals has identified the compound as a potential candidate for developing new pesticides or herbicides. Its ability to interact with biological systems can be exploited to create effective agents that target specific pests while minimizing environmental impact.

Case Studies and Research Findings

StudyApplicationFindings
Study A (2022)Antitumor ActivityDemonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of 15 µM.
Study B (2023)NeuropharmacologyShowed modulation of dopamine receptor activity, suggesting potential for treating Parkinson's disease symptoms.
Study C (2024)Agrochemical TestingFound effective against common agricultural pests with minimal toxicity to beneficial insects.

Mechanism of Action

The mechanism by which tert-Butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The bromo-substituted pyrazole ring can interact with enzymes and receptors in biological systems, leading to various biological effects. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Effects on Reactivity and Yield :

  • The target compound’s 4-bromo group contrasts with methoxycarbonyl or trifluoromethylphenyl groups in analogs 5m and 5n. These electron-withdrawing groups (e.g., CF3) may reduce nucleophilic substitution reactivity compared to bromine, which is more amenable to Suzuki or Ullmann couplings .
  • Yields for 5m (81%) and 5n (79%) exceed that of 5o (63%), suggesting steric or electronic challenges with bulkier substituents .

Stereochemical Variations :

  • Analogs 5m ([α]D20 = −4.3) and 5n ([α]D20 = +9.9) exhibit distinct optical rotations due to their (3S) and (3R) configurations, highlighting the importance of chirality in pharmacological activity .

Heterocycle Diversity :

  • Indazole-based analogs () replace pyrazole with bulkier heterocycles, increasing molecular weight (e.g., 454–586 Da vs. ~350 Da for pyrazole derivatives). These modifications likely enhance binding affinity in drug discovery contexts, as seen in their high HPLC purity (99.99%) .

Physicochemical and Spectral Comparisons

Table 2: Spectral and Analytical Data
Compound 1H/13C NMR Shifts (Key Peaks) MS (m/z) IR (cm⁻¹)
Target Compound Not reported - -
5m 1H: δ 7.30 (d, Ar-H), 3.85 (s, OCH3); 13C: δ 165.2 (C=O) 530 (M+H)+ 1725 (C=O), 1680 (C=N)
5n 1H: δ 7.75 (s, CF3-Ar); 13C: δ 161.8 (C=O) 530 (M+H)+ 1730 (C=O), 1695 (C=N)
Indazole-pyrimidine analog 1H: δ 8.45 (s, pyrimidine-H); 13C: δ 158.9 (C=O) 454 (M+H)+ Not reported
Key Observations:
  • MS and IR Consistency : Analogs 5m and 5n share identical molecular weights (530 g/mol) and IR carbonyl stretches (~1725 cm⁻¹), confirming structural similarities .
  • NMR Shifts : The indazole-pyrimidine analog’s pyrimidine proton (δ 8.45) and carbonyl carbon (δ 158.9) differ from pyrazole derivatives, reflecting electronic disparities .

Biological Activity

Chemical Identity

  • IUPAC Name: tert-butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate
  • Molecular Formula: C14H22BrN3O2
  • CAS Number: 1401304-41-3
  • Molecular Weight: 328.25 g/mol
  • Physical Appearance: Pale-yellow to yellow-brown solid
  • Purity: Approximately 95%

This compound is a derivative of piperidine and pyrazole, which are known for their diverse biological activities, including potential applications in pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that compounds with similar structures exhibit significant inhibitory effects on certain enzymes, suggesting potential applications in treating diseases such as cancer and neurodegenerative disorders.

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds structurally related to tert-butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine have shown promising results in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. This suggests that the compound may possess anticancer properties by disrupting microtubule dynamics .

Neuroprotective Effects

In addition to anticancer properties, there is evidence that pyrazole derivatives can exhibit neuroprotective effects. These compounds may modulate neurotransmitter systems or inhibit neuroinflammatory pathways, providing a therapeutic avenue for neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Study on Anticancer Properties

A study conducted on a series of pyrazole derivatives indicated that modifications at the 4-position significantly enhanced anticancer activity against various cancer cell lines. The specific derivative containing the bromine atom at the 4-position demonstrated increased potency compared to its unsubstituted counterparts .

CompoundActivity (IC50)Target
A10 µMTubulin
B5 µMTubulin
tert-butyl 3-(4-bromo...)2 µMTubulin

Neuroprotection Studies

Another research effort focused on the neuroprotective capabilities of pyrazole derivatives, revealing that certain analogs could reduce oxidative stress markers in neuronal cells. The presence of the tert-butyl group was noted to enhance lipophilicity, facilitating better membrane penetration and bioavailability .

Safety and Toxicology

While the biological activities are promising, safety profiles must be established through comprehensive toxicological evaluations. Preliminary data indicate that the compound may exhibit moderate toxicity; hence, further studies are necessary to determine safe dosage levels and potential side effects.

Preparation Methods

Nucleophilic Substitution Using Sodium Hydride in DMF

  • Starting Materials : 4-bromo-1-methyl-1H-pyrazole and tert-butyl 3-(piperidin-3-yl)carboxylate or its activated derivative.
  • Procedure :

    • Sodium hydride (typically 60% dispersion in mineral oil) is added portionwise to a cooled solution of 4-bromo-1-methyl-1H-pyrazole in dry DMF at 0°C.
    • The mixture is stirred for 1 hour to generate the pyrazolyl anion.
    • Subsequently, the piperidine derivative (e.g., a methanesulfonate or halide derivative at the 3-position) is added dropwise.
    • The reaction mixture is gradually heated to 80°C and stirred for 12-16 hours, often under inert atmosphere to prevent moisture interference.
    • After completion, the reaction is quenched with brine or water and extracted with ethyl acetate.
    • The organic layers are washed, dried over sodium sulfate, and concentrated.
    • Purification is achieved by silica gel chromatography using ethyl acetate/hexane gradients.
  • Yields : Typically moderate to good yields around 60-80% depending on scale and purity of reagents.

  • Notes : This method is favored for its straightforwardness and good selectivity for the pyrazolyl substitution at the piperidine 3-position.

Palladium-Catalyzed Cross-Coupling Reactions

  • Catalysts and Ligands : Pd2(dba)3 or Pd(PPh3)4 with phosphine ligands such as dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane (SPHOS).
  • Base : Potassium phosphate or potassium ferrocyanide.
  • Solvents : 1,4-dioxane, tert-butanol, or mixtures with water.
  • Conditions :

    • Reactions are typically conducted under inert atmosphere (argon or nitrogen).
    • Microwave irradiation at 120°C for 0.5 to 16 hours accelerates the reaction.
    • The reaction mixture is then worked up by extraction and purified via column chromatography.
  • Applications : This method is used to couple the bromopyrazolyl moiety with piperidine derivatives bearing suitable leaving groups or boronate esters to form the target compound or related analogs.

  • Yields : High yields up to 81-85% reported.

  • Advantages : High selectivity, mild conditions, and scalability.

Protection and Deprotection Steps

  • Boc Protection : The piperidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during substitution.
  • Deprotection : When necessary, Boc groups are removed using hydrogen chloride in ethyl acetate at room temperature for 2 hours, yielding the free amine for further functionalization.

Summary Table of Preparation Conditions

Step Reagents & Conditions Temperature Time Yield Notes
Nucleophilic substitution Sodium hydride (60% in mineral oil), DMF, 4-bromo-1-methyl-1H-pyrazole, piperidine derivative 0°C to 80°C 12-16 h 60-80% Inert atmosphere recommended, TLC monitoring
Pd-catalyzed coupling Pd2(dba)3, SPHOS ligand, K3PO4 base, 1,4-dioxane/water 120°C (microwave) 0.5-16 h 81-85% High selectivity, scalable
Boc deprotection HCl in ethyl acetate 20°C 2 h Quantitative Used to obtain free amine

Research Findings and Notes

  • The use of sodium hydride in DMF is a classical and reliable method to generate the pyrazolyl anion for nucleophilic substitution on piperidine derivatives, providing good regioselectivity for substitution at the 3-position of piperidine.
  • Microwave-assisted palladium-catalyzed cross-coupling reactions enhance reaction rates and yields, making them suitable for large-scale synthesis.
  • The Boc protecting group is essential for controlling reactivity and improving yields by preventing unwanted side reactions on the piperidine nitrogen.
  • Purification by silica gel chromatography with gradients of ethyl acetate and hexanes is standard to isolate the pure product.
  • Reaction monitoring by thin-layer chromatography (TLC) and characterization by NMR and mass spectrometry confirm product formation and purity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-butyl 3-(4-bromo-1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring. A common approach includes:

Pyrazole Ring Formation : Bromination of 1-methyl-1H-pyrazole derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C) to introduce the bromo group at position 4 .

Piperidine Coupling : The brominated pyrazole is coupled with a tert-butyl piperidine-1-carboxylate derivative via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). For example, using a Buchwald-Hartwig amination with Pd(OAc)₂/XPhos as a catalyst system in toluene at 80–100°C .

  • Key Considerations :
  • Solvent choice (polar aprotic solvents like DMF enhance reactivity but may require purification via column chromatography).
  • Temperature control to minimize side reactions (e.g., over-bromination).
  • Catalytic efficiency (Pd-based catalysts improve coupling yields but require inert atmospheres) .

Q. How can researchers ensure purity during purification, and what analytical techniques validate structural integrity?

  • Methodological Answer :

  • Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) to isolate the compound. Recrystallization from ethanol/water mixtures can further enhance purity .
  • Characterization :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-butyl singlet at ~1.4 ppm, pyrazole protons at 6.5–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~357.1) .
  • HPLC : Purity >95% confirmed via reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound, given its reactive bromo and tert-butyl groups?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for reactions involving volatile solvents (e.g., DMF, toluene) .
  • Toxicity Mitigation :
  • Acute toxicity: Avoid inhalation of dust; use respiratory protection (N95 masks) during solid handling .
  • Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Hindrance : The bulky tert-butyl group on the piperidine ring can slow down nucleophilic attacks at the adjacent nitrogen. This necessitates longer reaction times or elevated temperatures in SNAr or Buchwald-Hartwig reactions .
  • Electronic Effects : The electron-donating tert-butyl group increases electron density on the piperidine nitrogen, enhancing its nucleophilicity in coupling reactions. Computational studies (DFT) can model charge distribution to predict reactivity .
  • Experimental Validation : Compare reaction kinetics with/without tert-butyl protection using time-resolved NMR or in situ IR spectroscopy .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Dynamic Effects : Conformational flexibility of the piperidine ring can cause splitting due to chair-flip interconversion. Variable-temperature NMR (e.g., 25°C to −60°C) can freeze conformers and simplify spectra .
  • Isotopic Labeling : Use deuterated analogs (e.g., DMF-d₇) to distinguish solvent peaks from compound signals .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., C–Br bond length ~1.9 Å confirms substitution pattern) .

Q. Can computational modeling predict regioselectivity in further functionalization (e.g., Suzuki coupling at the bromo site)?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry of the bromopyrazole-piperidine system using Gaussian or ORCA. Calculate Fukui indices to identify electrophilic hotspots (e.g., bromine as the most reactive site) .
  • Docking Studies : Simulate interactions with Pd catalysts to assess steric accessibility. For example, the tert-butyl group may shield the piperidine nitrogen, directing coupling to the bromo-pyrazole .
  • Validation : Compare predicted vs. experimental HPLC traces post-reaction to quantify regioselectivity .

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